![molecular formula C6H10ClF2N B12284195 rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)
rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine ; chlorhydrate: est un composé chimique doté d’une structure bicyclique unique. Ce composé est caractérisé par la présence de deux atomes de fluor et d’un groupe amine, ce qui en fait une molécule précieuse dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine ; chlorhydrate implique généralement plusieurs étapes. Les matières premières et les réactifs sont soigneusement sélectionnés pour garantir la stéréochimie et la pureté souhaitées. Les voies de synthèse courantes comprennent :
Réactions de cyclisation : Formation de la structure bicyclique par cyclisation de précurseurs appropriés.
Fluorination : Introduction d’atomes de fluor à l’aide d’agents fluorants tels que le trifluorure de diéthylaminosulfur (DAST).
Introduction d’amine : Incorporation du groupe amine par des réactions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les impuretés. Des techniques telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine ; chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Conversion du groupe amine en un groupe nitro ou nitroso à l’aide d’agents oxydants comme le permanganate de potassium.
Réduction : Réduction de la structure bicyclique pour former des dérivés plus stables à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium.
Substitution : Réactions de substitution nucléophile où les atomes de fluor sont remplacés par d’autres groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium.
Nucléophiles : Ammoniac, amines primaires.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du composé original, tels que des amines bicycliques nitro-substituées, réduites et substituées.
Applications de la recherche scientifique
Le rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine ; chlorhydrate a de nombreuses applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les mécanismes enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment en tant que précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine ; chlorhydrate
- (1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine chlorhydrate
- rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Unicité
Le rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine ; chlorhydrate est unique en raison de la présence de deux atomes de fluor, qui peuvent modifier considérablement ses propriétés chimiques et sa réactivité par rapport aux composés similaires. Cette fluoration peut améliorer la stabilité, la lipophilie et l’activité biologique potentielle du composé.
Propriétés
Formule moléculaire |
C6H10ClF2N |
|---|---|
Poids moléculaire |
169.60 g/mol |
Nom IUPAC |
(1R,5S)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-3-4(2-6)5(3)9;/h3-5H,1-2,9H2;1H/t3-,4+,5?; |
Clé InChI |
RCBKDRZPQBXQFN-FLGDEJNQSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](C2N)CC1(F)F.Cl |
SMILES canonique |
C1C2C(C2N)CC1(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)

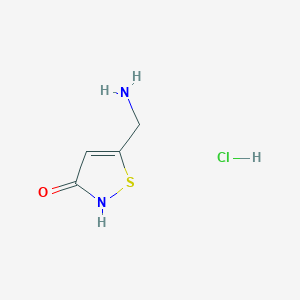
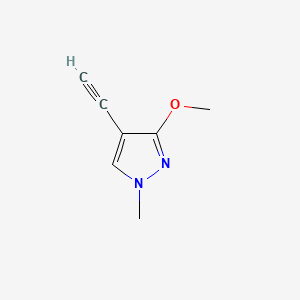
![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)

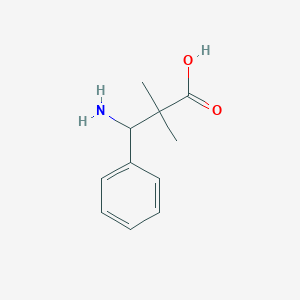


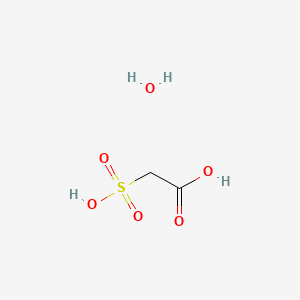
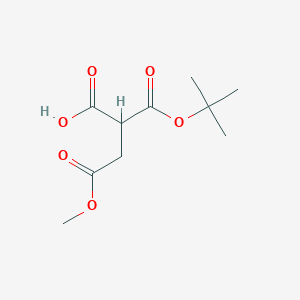
![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)

